REACTION_SMILES
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[C:28](=[O:29])([O-:30])[O-:31].[CH3:1][O:2][C:3]([c:4]1[c:5]([OH:24])[cH:6][c:7]([O:10][CH:11]2[CH2:12][CH2:13][N:14]([C:17](=[O:18])[O:19][C:20]([CH3:21])([CH3:22])[CH3:23])[CH2:15][CH2:16]2)[cH:8][cH:9]1)=[O:25].[Cs+:32].[Cs+:33].[I:26][CH3:27].[O:34]=[CH:35][N:36]([CH3:37])[CH3:38]>>[CH3:1][O:2][C:3]([c:4]1[c:5]([O:24][CH3:28])[cH:6][c:7]([O:10][CH:11]2[CH2:12][CH2:13][N:14]([C:17](=[O:18])[O:19][C:20]([CH3:21])([CH3:22])[CH3:23])[CH2:15][CH2:16]2)[cH:8][cH:9]1)=[O:25]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccc(OC2CCN(C(=O)OC(C)(C)C)CC2)cc1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cs+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cs+]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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COC(=O)c1ccc(OC2CCN(C(=O)OC(C)(C)C)CC2)cc1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |